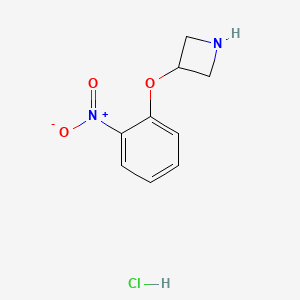
Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
カタログ番号:
B2722565
CAS番号:
50628-42-7
分子量:
274.32
InChIキー:
GRZXAQPDZOWXCI-UHFFFAOYSA-N
注意:
研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a chemical compound with the molecular formula C15H18N2O3 . It belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids, which exhibit a wide spectrum of biological activities .
Molecular Structure Analysis
The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .科学的研究の応用
Synthesis and Antimicrobial Applications
- Antimicrobial Activity : This compound is used as a precursor in synthesizing various derivatives with significant antimicrobial properties. For example, Shastri and Post (2019) synthesized 1,2,3,4-tetrahydro-2-(hydroxyimino)-6-methyl/1,6-dimethyl-4-phenyl pyrimidine-5-carboxylic acid from this compound, showing notable antibacterial and antifungal activity (Shastri & Post, 2019).
- Antibacterial Synthesis : A series of derivatives synthesized from this compound demonstrated good to excellent antibacterial activity against various bacterial species (Kumar et al., 2017).
Chemical Synthesis and Reactions
- Chemical Synthesis : The compound is utilized in various chemical synthesis processes, producing novel structures with potential applications in different fields. Kappe and Roschger (1989) explored its use in synthesizing pyrimido[2,3-b]thiazines and thiazolo[3,2-a]pyrimidines, highlighting its versatility in chemical synthesis (Kappe & Roschger, 1989).
- Ring Expansion and Nucleophilic Substitution : The compound is involved in complex chemical reactions like ring expansion and nucleophilic substitution. Fesenko et al. (2010) reported its reaction with thiophenolates, leading to different products based on reaction conditions (Fesenko et al., 2010).
Applications in Nonlinear Optics
- Nonlinear Optical Exploration : This compound and its derivatives have been studied for their nonlinear optical properties. Hussain et al. (2020) conducted a detailed analysis, showing its significance in the fields of medicine and nonlinear optics (Hussain et al., 2020).
特性
IUPAC Name |
ethyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-4-20-14(18)12-10(2)17(3)15(19)16-13(12)11-8-6-5-7-9-11/h5-9,13H,4H2,1-3H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRZXAQPDZOWXCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された
Methyl 4-([(5-fluoro-2-thienyl)methyl]aminomethyl)benzo...
Cat. No.: B2722482
CAS No.: 2101199-74-8
4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylben...
Cat. No.: B2722485
CAS No.: 477857-19-5
3-(2-Nitrophenoxy)azetidine;hydrochloride
Cat. No.: B2722488
CAS No.: 2503208-94-2
N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-...
Cat. No.: B2722490
CAS No.: 956368-31-3
![Methyl 4-([(5-fluoro-2-thienyl)methyl]aminomethyl)benzoate](/img/structure/B2722482.png)
![4-[4-(4-Methoxyphenyl)-2-pyrimidinyl]phenyl 4-methylbenzenesulfonate](/img/structure/B2722485.png)

![N-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-N-(4-methoxyphenyl)-4-methylbenzenecarboxamide](/img/structure/B2722490.png)


![1-(2-chloro-6-fluorobenzyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2722495.png)
![1-(2-fluorophenyl)-N-(4-methoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2722498.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2722500.png)
![3-(4-methoxyphenyl)-2-phenacylsulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2722501.png)
![2-oxa-5-azabicyclo[2.2.1]heptan-5-yl(1-methyl-1H-pyrrol-2-yl)methanone](/img/structure/B2722503.png)

![2-{[2-(4-Chlorophenyl)-6-nitroquinolin-4-yl]oxy}acetamide](/img/structure/B2722505.png)
